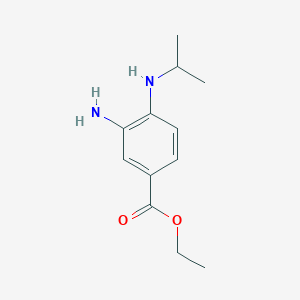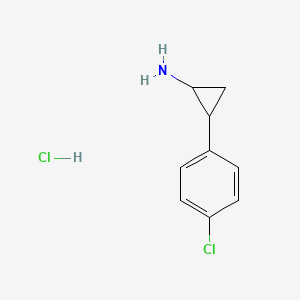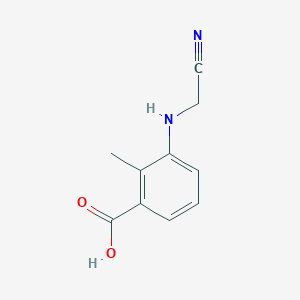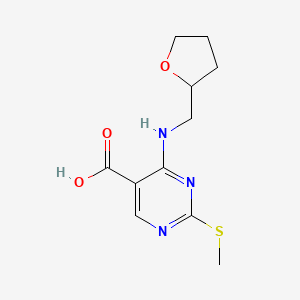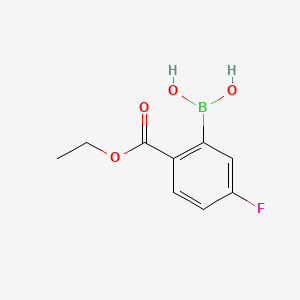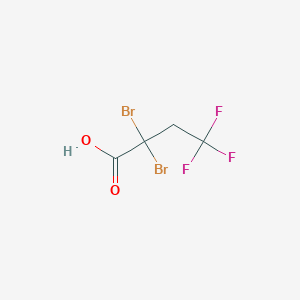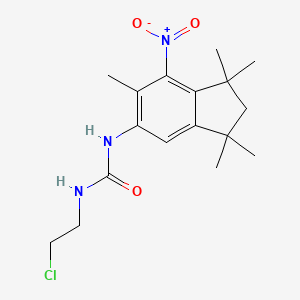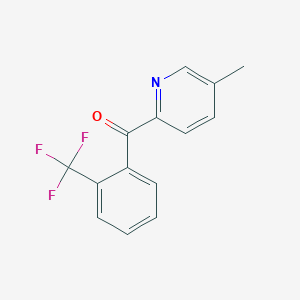
5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular weight of this compound is 265.23 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone .Applications De Recherche Scientifique
1. Luminescent Properties in Rhenium(I) Complexes
5-Methyl-2-(2-trifluoromethylbenzoyl)pyridine has been explored in the synthesis of rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes. These complexes exhibit blue-green luminescence, which is rare for rhenium(I) tricarbonyl complexes, and have potential applications in photoluminescent materials (Li et al., 2012).
2. Synthesis of Platinum Complexes with Antitumor Activity
Studies involving the synthesis of platinum complexes using ligands like this compound have demonstrated promising in vitro antitumor activity. These complexes have been tested against various tumor cell lines and shown dose-dependent anti-proliferative effects (Rubino et al., 2016).
3. Catalytic Activities of Ruthenium(II) Complexes
Research has been conducted on ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized bidentate N-heterocyclic carbenes. These studies focus on the impact of the carbene ligands on catalytic activities, showing potential for applications in catalysis (Li et al., 2011).
4. Novel Chemosensory Materials
Polyfluorenes with 2-(2′-pyridyl)-benzimidazole and 5-methyl-3-(pyridin-2-yl)-1,2,4-triazole groups in the side chain have been synthesized, indicating the potential of this compound in developing tailored sensory materials for metal ion detection (Du et al., 2007).
5. OLED Applications
Pt(II) complexes bearing spatially encumbered pyridinyl pyrazolate chelates, potentially derivable from this compound, have been shown to be useful in the fabrication of mechanoluminescent and efficient white OLEDs. These findings indicate significant potential in the field of organic light-emitting diodes (Huang et al., 2013).
Propriétés
IUPAC Name |
(5-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-12(18-8-9)13(19)10-4-2-3-5-11(10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLYYBSAUMZPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


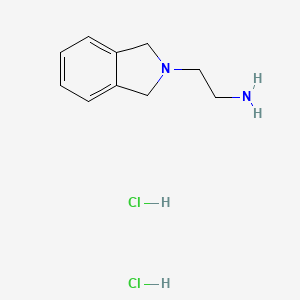
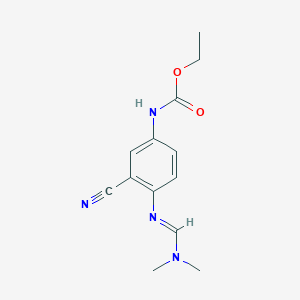
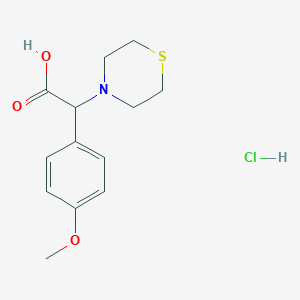
![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)
